(2-((Diisopropylamino)methyl)phenyl)boronic acid

Übersicht

Beschreibung

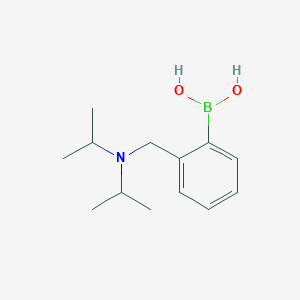

(2-((Diisopropylamino)methyl)phenyl)boronic acid is an organic compound with the molecular formula C13H22BNO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring and a diisopropylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the reaction of 2,4,6-tris(2-bromomethyl)phenylboroxin with diisopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired boronic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to handle the reagents and products safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

(2-((Diisopropylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce boranes. Substitution reactions often result in the formation of new carbon-boron bonds .

Wissenschaftliche Forschungsanwendungen

(2-((Diisopropylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Biology: The compound can be used as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Its derivatives may have potential therapeutic applications, particularly in the development of new drugs.

Wirkmechanismus

The mechanism of action of (2-((Diisopropylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various chemical transformations, including cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the diisopropylamino group, making it less sterically hindered and potentially less selective in certain reactions.

(2-Methylphenyl)boronic acid: Similar structure but with a methyl group instead of the diisopropylamino group, affecting its reactivity and applications.

(2-(Dimethylamino)methyl)phenylboronic acid: Contains a dimethylamino group, which may influence its electronic properties and reactivity compared to the diisopropylamino derivative.

Uniqueness

(2-((Diisopropylamino)methyl)phenyl)boronic acid is unique due to the presence of the diisopropylamino group, which provides steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .

Biologische Aktivität

(2-((Diisopropylamino)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a boron atom bonded to a phenyl ring with an amino group, which enhances its interaction with biological targets. The general structure can be represented as follows:

Target Interactions

- Enzyme Inhibition : Boronic acids are known to interact with various enzymes, particularly serine proteases and β-lactamases. The diisopropylamino group enhances binding affinity, making this compound effective against certain resistant bacterial strains .

- Cell Signaling Modulation : Research indicates that this compound can modulate cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation .

Anticancer Activity

Studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- Mechanism : It induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells demonstrated reduced viability upon treatment with this compound .

Antibacterial Properties

The compound has been evaluated for its antibacterial activity, particularly against resistant strains:

- Inhibition of β-lactamases : Studies indicate that it can enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes, thus restoring antibiotic activity against resistant bacteria .

- Clinical Relevance : In vitro tests showed that the compound significantly increases the susceptibility of Klebsiella pneumoniae strains to carbapenems when used in combination therapies .

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound suggests:

- Bioavailability : High oral bioavailability due to its moderate lipophilicity.

- Metabolism : Primarily metabolized in the liver with a half-life conducive to therapeutic dosing schedules.

Toxicity Studies

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Case Study 1: Cancer Treatment

A study involving MDA-MB-231 cells treated with varying concentrations of this compound demonstrated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This dose-dependent response highlights its potential as an anticancer agent.

Case Study 2: Combination Therapy for Bacterial Infections

In clinical isolates of KPC-producing Klebsiella pneumoniae:

- The addition of this compound to meropenem resulted in a significant increase in the inhibition zone diameter compared to meropenem alone.

| Treatment | Zone Diameter (mm) |

|---|---|

| Meropenem Alone | 15 |

| Meropenem + Boronic Acid | 25 |

This illustrates its utility in overcoming antibiotic resistance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-((Diisopropylamino)methyl)phenyl)boronic acid, and how can reaction progress be monitored?

- Methodology : A common approach involves refluxing intermediates (e.g., p-formylphenyl boronic acid) with amines in absolute ethanol, catalyzed by concentrated sulfuric acid. Thin-layer chromatography (TLC) is used to monitor reaction completion. Post-reaction, the product is filtered, washed, and dried .

- Key Considerations : Ensure stoichiometric equivalence of reactants and confirm product purity via NMR or LC-MS.

Q. Which analytical techniques are most effective for characterizing boronic acid derivatives like this compound?

- Methodology :

- NMR : Proton NMR (e.g., δ 7.93–7.36 ppm for aromatic protons, δ 3.76 ppm for methoxy groups) helps identify substituent environments .

- LC-MS/MS : Quantifies impurities (e.g., genotoxic analogs) with sensitivity down to 1.9% RSD for methylphenyl boronic acid .

- Validation : Use internal standards and replicate analyses to ensure reproducibility.

Q. How can researchers assess the hydrolytic stability of this compound under aqueous conditions?

- Methodology : Conduct pH-dependent stability studies using HPLC or UV-Vis spectroscopy. Monitor boronic acid degradation by tracking boronate ester formation .

- Data Interpretation : Lower stability at acidic pH (<4) due to protonation of the boronic acid group.

Advanced Research Questions

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a coupling partner?

- Methodology :

- Use Pd catalysts (e.g., Pd(PPh₃)₄) in biphasic conditions (toluene/water) with Na₂CO₃ as a base.

- Substituent effects: Electron-donating groups (e.g., diisopropylamino) enhance nucleophilicity, improving coupling yields .

- Troubleshooting : Low yields may result from steric hindrance; consider bulkier ligands or microwave-assisted heating.

Q. How do structural modifications of this compound influence its biological activity?

- Case Study : Boronate-based proinhibitors (e.g., (4-((4-acetamidophenoxy)methyl)phenyl)boronic acid) exhibit myeloperoxidase inhibition. Synthesize analogs with varied substituents and test activity via enzyme assays .

- ADME Prediction : Use tools like SWISS ADME to predict bioavailability and metabolic pathways .

Q. What advanced chromatographic methods validate the purity of this compound in complex matrices?

- Methodology :

- LC-MS/MS : Achieve detection limits of 6.1% RSD for carboxyphenyl boronic acid analogs using gradient elution and ion-pairing reagents .

- HPLC-DAD : Quantify trace impurities (e.g., <0.1%) with C18 columns and acetonitrile/water mobile phases .

- Calibration : Use linear regression models with ≥5 calibration points for accurate quantification.

Q. Can computational modeling predict the reactivity of this compound in catalytic cycles?

- Approach : Perform DFT calculations (e.g., Gaussian 09) to analyze transition states and electron density maps. Compare predicted vs. experimental reaction rates for Suzuki-Miyaura couplings .

- Outcome : Identify steric or electronic bottlenecks in catalytic cycles.

Q. Key Findings from Literature

- Synthetic Flexibility : Boronic acids with aminoalkyl substituents (e.g., diisopropylamino) exhibit enhanced solubility in polar solvents, facilitating catalytic applications .

- Stability Challenges : Hydrolytic degradation at low pH necessitates stabilization via esterification or formulation in buffered systems .

- Biological Relevance : Boronic acid derivatives show promise as enzyme inhibitors, but activity depends on substituent positioning and steric accessibility .

Eigenschaften

IUPAC Name |

[2-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-7-5-6-8-13(12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJANVKXMUYIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C(C)C)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467288 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-26-7 | |

| Record name | (2-{[Di(propan-2-yl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.